Butylmethyldiazene

Description

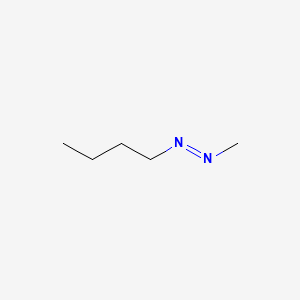

Butylmethyldiazene (C₅H₁₁N₂) is an organic diazene compound characterized by a nitrogen-nitrogen double bond (N=N) substituted with a butyl group (C₄H₉) and a methyl group (CH₃). Its structure, CH₃(CH₂)₃-N=N-CH₃, places it within the broader class of azo compounds, which are notable for their applications in organic synthesis, catalysis, and materials science.

Properties

CAS No. |

4426-46-4 |

|---|---|

Molecular Formula |

C5H12N2 |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

butyl(methyl)diazene |

InChI |

InChI=1S/C5H12N2/c1-3-4-5-7-6-2/h3-5H2,1-2H3 |

InChI Key |

GKQMCKLMLLVAAI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butylmethyldiazene can be synthesized through the reaction of butylamine with methylhydrazine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and requires heating to facilitate the formation of the diazene bond. The reaction can be represented as follows:

Butylamine+Methylhydrazine→this compound+Ammonia

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the product through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Butylmethyldiazene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction of this compound can yield hydrazine derivatives.

Substitution: The nitrogen-nitrogen double bond can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like alkyl halides can be used under mild conditions.

Major Products Formed

Oxidation: Nitroso compounds.

Reduction: Hydrazine derivatives.

Substitution: Substituted diazene compounds.

Scientific Research Applications

Butylmethyldiazene has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butylmethyldiazene involves its interaction with molecular targets through the nitrogen-nitrogen double bond. This bond can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include:

Nitrosation: Formation of nitroso compounds that can modify proteins and nucleic acids.

Hydrazine Formation: Reduction to hydrazine derivatives that can act as reducing agents in biological systems.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Substituents (R₁, R₂) | Key Properties | Applications |

|---|---|---|---|---|

| This compound | C₅H₁₁N₂ | R₁ = C₄H₉, R₂ = CH₃ | High lipophilicity, moderate stability | Organic synthesis, polymer initiators |

| Ethylmethyldiazene | C₃H₈N₂ | R₁ = C₂H₅, R₂ = CH₃ | Lower boiling point, higher volatility | Photoresist formulations |

| Dipropyldiazene | C₆H₁₄N₂ | R₁ = C₃H₇, R₂ = C₃H₇ | Enhanced thermal stability | Crosslinking agents |

| Phenylmethyldiazene | C₇H₈N₂ | R₁ = C₆H₅, R₂ = CH₃ | Conjugation via aromatic ring, UV activity | Dyes, photodynamic therapy |

Key Findings:

Lipophilicity and Solubility: this compound’s elongated alkyl chain (C₄H₉) increases its solubility in nonpolar solvents (e.g., hexane) compared to Ethylmethyldiazene, which is more volatile due to shorter chains . Phenylmethyldiazene’s aromatic group introduces π-conjugation, reducing solubility in aliphatic solvents but enhancing absorption in UV-Vis spectra .

Stability and Reactivity :

- Dipropyldiazene’s symmetrical substituents (two propyl groups) improve thermal stability, whereas this compound’s asymmetry may lead to faster decomposition under heat .

- The methyl group in this compound sterically hinders the N=N bond, reducing susceptibility to nucleophilic attacks compared to less-substituted analogs .

Biological and Industrial Relevance :

- Phenylmethyldiazene’s UV activity makes it suitable for light-sensitive applications, contrasting with this compound’s utility in hydrophobic reaction environments .

- Ethylmethyldiazene’s volatility is leveraged in vapor-phase deposition processes, a niche less applicable to this compound .

Future Research Priorities :

- Systematic studies on this compound’s decomposition kinetics under varying conditions.

- Exploration of hybrid structures (e.g., aryl-alkyl diazenes) to merge UV activity with thermal resilience .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.